molecular formula C7H12BrN3 B3070079 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 1000802-71-0

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B3070079
CAS No.: 1000802-71-0
M. Wt: 218.09 g/mol
InChI Key: PXLXYGZGMUHEBV-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring, with a propan-1-amine substituent at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS No. 1000802-71-0) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound features a bromine atom and a methyl group on the pyrazole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

The molecular formula of this compound is C7H12BrN3, with a molecular weight of 218.09 g/mol. The compound has been characterized by various methods, including NMR and IR spectroscopy, which confirm the presence of functional groups critical for its biological activity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. One study reported that related pyrazole compounds exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25E. coli
7b0.24Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have demonstrated that certain pyrazole derivatives possess anticancer properties. For instance, compounds structurally similar to this compound showed varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer). The introduction of specific substituents on the pyrazole ring can enhance or diminish anticancer activity .

Case Study: Anticancer Efficacy

In a comparative study, the anticancer activity of several pyrazole derivatives was assessed against A549 cells. The results indicated that compounds with bromine substitutions exhibited reduced cell viability compared to those without such modifications.

Table 2: Anticancer Activity Results

CompoundCell Viability (%)IC50 (µM)
Control100-
Compound X6620
Compound Y6115

Enzyme Inhibition

The biological activity of pyrazole derivatives extends to enzyme inhibition as well. For instance, studies have shown that these compounds can act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and between 0.52 to 2.67 µM for DHFR . This suggests their potential utility in developing new therapeutic agents targeting bacterial infections and cancer.

Properties

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLXYGZGMUHEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265346
Record name 4-Bromo-3-methyl-1H-pyrazole-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000802-71-0
Record name 4-Bromo-3-methyl-1H-pyrazole-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000802-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methyl-1H-pyrazole-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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